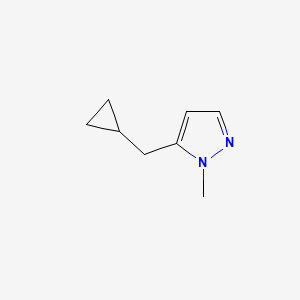
4-(4-cyano-5-(4-methylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-cyano-5-(4-methylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B cell receptor signaling, making it an important target for the treatment of B-cell malignancies.
Aplicaciones Científicas De Investigación
Radiosynthesis and Validation
This compound can be used in the production of radiotracer products. The radiotracer product can be produced in good radiochemical yield (> 60 mCi (2.22 GBq) at end-of-synthesis (EOS)), at high specific activity (molar activity > 11,435 mCi/μmole (423 GBq/μmole) at EOS) and high chemical and radiochemical purity .
Nitrogen-Containing Compound Research
The compound is a nitrogen-containing compound that is widely used in scientific research and laboratory experiments. It is a derivative of piperazine, which is a cyclic compound consisting of two piperazine rings joined by a single nitrogen atom .
PDE1 Inhibitors
The compound has been patented for use as a PDE1 inhibitor. PDE1 inhibitors have potential applications in the treatment of neurological disorders, CNS disorders, dementia, neurodegenerative diseases, and trauma-dependent losses of function .
Dopaminergic Signaling
The compound can be used in the modulation and treatment of disorders mediated by dopaminergic signaling. This includes the treatment of stroke, including cognitive and motor deficits during stroke rehabilitation .
Neuroprotection and Neurorecovery
The compound can be used to facilitate neuroprotection and neurorecovery. This includes enhancing the efficiency of cognitive and motor training, including animal skill training protocols .
Treatment of Peripheral Disorders
The compound can be used in the treatment of peripheral disorders, including cardiovascular, renal, hematological, gastroenterological, liver, cancer, fertility, and metabolic disorders .
Propiedades
IUPAC Name |
4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-20(2)26(23,24)14-6-4-13(5-7-14)16-19-15(12-18)17(25-16)22-10-8-21(3)9-11-22/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXBZOKJQBDKFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyano-5-(4-methylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Fluorophenoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2956013.png)
amine](/img/structure/B2956015.png)
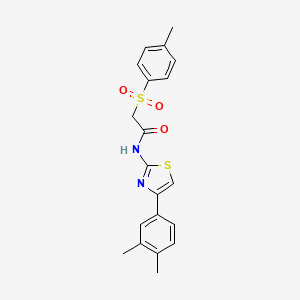
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2956018.png)
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2956021.png)
![1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956023.png)

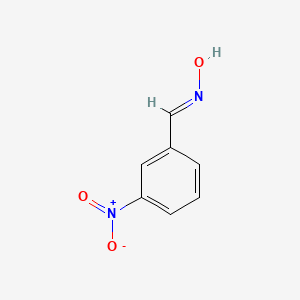
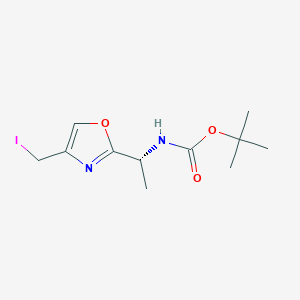
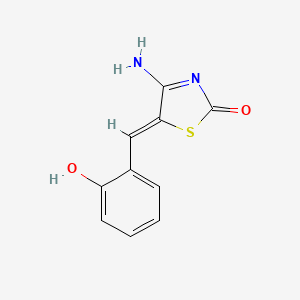
![N-(2-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2956032.png)

![5-Oxaspiro[3.5]nonan-6-ylmethanesulfonyl fluoride](/img/structure/B2956034.png)
